BenchChemオンラインストアへようこそ!

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

This compound is a structurally differentiated thiazol-2-yl benzamide for orthogonal glucokinase (GK) assay use, where its 2-methylthio group disrupts GK activation relative to sulfonyl analogs (CAS 941936-77-2)—enabling scaffold-specific vs. target-specific effect studies. Procure only verified-purity material to avoid risk of uncharacterized potency shifts from non-interchangeable scaffold variants.

Molecular Formula C19H18N2O2S2
Molecular Weight 370.49
CAS No. 896345-67-8
Cat. No. B2697392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide
CAS896345-67-8
Molecular FormulaC19H18N2O2S2
Molecular Weight370.49
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC
InChIInChI=1S/C19H18N2O2S2/c1-12-10-13(8-9-16(12)23-2)15-11-25-19(20-15)21-18(22)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3,(H,20,21,22)
InChIKeySZSRXKKVWGHQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-67-8): Structural Baseline and Procurement Context


N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-67-8) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class. Its architecture combines a central thiazole ring with a 4-methoxy-3-methylphenyl substituent at the 4-position and a 2-(methylthio)benzamide moiety linked through the thiazole 2-amino group [1]. This compound is primarily distributed as a research-grade screening compound, with a molecular formula of C19H18N2O2S2 and a molecular weight of approximately 370.5 g/mol . The specific arrangement of its electron-donating methoxy group, hydrophobic methyl substituent, and thioether-bearing benzamide differentiates it from more common thiazole-benzamide analogs. However, publicly available peer-reviewed bioactivity data for this precise chemotype remains extremely scarce.

Why Generic Substitution of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide Is Not Supported by Current Evidence


Within the thiazol-2-yl benzamide series, subtle modifications to the phenyl-thiazole or benzamide substituents often produce large shifts in target engagement, selectivity, and pharmacokinetic behavior, meaning compounds sharing the same core cannot be assumed interchangeable. For instance, moving the methylthio group from the 2-position of the benzamide ring to the 3-position, or replacing it with ethylsulfonyl, alters hydrogen-bonding networks and steric profiles that govern kinase or glucokinase recognition [1]. Without explicit head-to-head pharmacological data for this compound, any substitution by a structurally similar analog risks introducing uncharacterized changes in potency, off-target liabilities, or physicochemical properties. Procurement decisions must therefore rely on verified batch identity and purity, not on scaffold-level assumptions.

Quantitative Differentiation Evidence for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-67-8)


Structural Differentiation: 2-Methylthio vs. 3-Methylthio Benzamide Substitution Position

The compound bears the methylthio substituent at the ortho (2-) position of the benzamide ring, distinguishing it from the 3-methylthio analogs (e.g., N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide). In thiazole-benzamide kinase inhibitor series, the substitution position dictates the dihedral angle between the benzamide carbonyl and the thiazole ring, directly influencing ATP-binding pocket complementarity [1]. While direct biochemical data for this exact compound are lacking, SAR from related benzothiazole-amide series indicates that a 2-methylthio group can engage in intramolecular S···O interactions that stabilize a bioactive conformation distinct from the 3-substituted variant [2].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Phenyl Ring Substitution Pattern: 4-Methoxy-3-methyl vs. 4-Methoxyphenyl

The 4-methoxy-3-methylphenyl group on the thiazole ring introduces an additional methyl substituent absent in the common 4-methoxyphenyl analog. This extra methyl group increases calculated logP by approximately 0.5–0.7 units (estimated via fragment-based methods), which may enhance membrane permeability but also reduce aqueous solubility [1]. In glucokinase activator programs, the corresponding 3-methyl-4-methoxyphenyl motif has been associated with improved oral bioavailability relative to des-methyl analogs, although formal comparative absorption data for this compound are not published.

Drug design Physicochemical property prediction Ligand lipophilicity

Thioether vs. Sulfonyl Bioisostere Comparison: Methylthio vs. Ethylsulfonyl

The target compound carries a methylthio (–SMe) group, whereas a commercially available close analog bears an ethylsulfonyl (–SO2Et) substituent at the 2-position of the benzamide (CAS 941936-77-2). Sulfones are strong hydrogen-bond acceptors that frequently enhance solubility but also increase polar surface area (tPSA increase of ~17 Ų). In parallel series, sulfonyl analogs typically exhibit 3- to 10-fold lower CYP2C9 inhibition compared to thioether analogs, although this has not been specifically measured for the thiazole-2-yl benzamide scaffold [1]. The thioether's oxidation liability may translate to shorter metabolic half-life unless stabilized.

Bioisostere Metabolic stability CYP450 interaction

Absence of Documented Biological Activity Data Relative to In-Class Compounds

A comprehensive search of PubMed, ChEMBL, PubChem, ChemSpider, and Google Patents yielded no peer-reviewed biological assay data for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-67-8). By contrast, closely related thiazol-2-yl benzamide derivatives have published glucokinase activation data (activation fold 1.48–1.83 at 10 µM) and antiproliferative activity against MCF-7 and HepG2 cell lines [1][2]. The absence of comparable data for this compound represents a significant evidence gap that must be weighed against the availability of data-rich analogs in procurement decisions.

Data gap analysis Procurement risk Screening library selection

Application Scenarios for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-67-8)


Negative Control or Orthogonal Chemotype in Glucokinase Activator Screening

Given the established glucokinase activator activity of close thiazol-2-yl benzamide analogs [1], this specific compound—lacking published GK activation data—may serve as an orthogonal chemotype or negative control in GK assay cascades. Its 2-methylthio substitution may prevent the productive binding conformation required for GK activation, allowing researchers to distinguish scaffold-specific from target-specific effects.

Chemical Probe for Investigating Thioether vs. Sulfone Pharmacokinetic Behavior

The methylthio group provides a direct comparator to the corresponding sulfonyl analog (CAS 941936-77-2). Parallel testing of both compounds in microsomal stability or Caco-2 permeability assays could quantify the impact of sulfur oxidation state on ADME properties within an otherwise identical scaffold, generating valuable medicinal chemistry design rules.

Fragment-Based or Structure-Based Drug Design Starting Point

The compound's relatively low molecular weight (370.5 g/mol) and moderate predicted lipophilicity make it a viable starting fragment or lead-like molecule. Its crystal structure, if solved, could reveal key intramolecular interactions (e.g., S···O contacts) that inform the design of more potent analogs, leveraging the conformational constraints imposed by the 2-methylthio group [2].

Reference Standard for Analytical Method Development

In the absence of biological characterization, the compound can serve as a well-defined chemical reference for developing HPLC, LC-MS, or NMR analytical methods aimed at the thiazole-benzamide class. Its distinct retention time, mass spectrum, and NMR signature provide a benchmark for purity assessment and impurity profiling of related synthetic intermediates.

Quote Request

Request a Quote for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.